molecular formula C17H11N B3252415 Dibenzo[f,h]quinoline CAS No. 217-65-2

Dibenzo[f,h]quinoline

Cat. No.: B3252415
CAS No.: 217-65-2
M. Wt: 229.27 g/mol
InChI Key: RIYPENPUNLHEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Stepwise Ruthenium-Catalyzed C–H Arylation and Potassium-Mediated Reductive Cyclodehydrogenation: This method involves the use of 2-phenylpyridine and aryl bromides as starting materials.

    Decarboxylative Annulation Strategy: This approach employs cyclic diaryliodonium salts and 2-chloropyridinyl acids.

Industrial Production Methods

While specific industrial production methods for dibenzo[f,h]quinoline are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dibenzo[f,h]quinoline can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where various substituents can be introduced into the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

Dibenzo[f,h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo[f,h]quinoline depends on its specific application. In organic electronics, its photophysical properties are attributed to the extended π-conjugated system, which facilitates efficient charge transport and light emission. In medicinal chemistry, the compound interacts with molecular targets such as DNA and enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: Another nitrogen-containing polycyclic aromatic compound with similar structural features.

    Benzo[h]quinoline: A closely related compound with a different arrangement of fused rings.

    1,7-Phenanthroline: A derivative with additional nitrogen atoms in the ring structure.

Uniqueness

Dibenzo[f,h]quinoline stands out due to its unique combination of structural rigidity and electronic properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications further enhances its versatility in scientific research.

Properties

IUPAC Name

phenanthro[9,10-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-2-7-14-12(6-1)13-8-3-4-9-15(13)17-16(14)10-5-11-18-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYPENPUNLHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.52 g of 9-aminophenanthrene (13 mmol) was added into a two-necked bottle and placed in a drying oven. After 2.1 g of ferric chloride (13 mmol) and 1.77 g of zinc chloride (13 mmol) were added, a nitrogen gas was conducted. Next, 25 ml of acetic acid was slowly added. Next, 875 mg of propenal (15.6 mmol) was then added with thermal reflux for three hours. After cooling, 15% of the NaOH aqueous solution was slowly added under an ice bath to neutralize the pH level to 7. Next, the resulting solution was extracted by adding ethyl acetate and a saturated NaHCO3 aqueous solution. Following, water was removed by adding dried magnesium sulfate and solvent was removed by using filtration and concentration processes. The result was next purified using column chromatography using n-hexane/ethyl acetate (4:1) as an eluent. 1.0 g of a white dibenzo[h,f]quinoline (DBQ) solid was obtained, with a yield of 34%.
Quantity
2.52 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
catalyst
Reaction Step Two
Name
propenal
Quantity
875 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzo[f,h]quinoline
Reactant of Route 2
Reactant of Route 2
Dibenzo[f,h]quinoline
Reactant of Route 3
Reactant of Route 3
Dibenzo[f,h]quinoline
Reactant of Route 4
Reactant of Route 4
Dibenzo[f,h]quinoline
Reactant of Route 5
Reactant of Route 5
Dibenzo[f,h]quinoline
Reactant of Route 6
Reactant of Route 6
Dibenzo[f,h]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.